2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile (Catalog EVT-15252403; C₁₅H₁₂N₄S; MW 280.3 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in kinase inhibitor discovery. The compound features a 7-methylimidazo[1,2-a]pyridine core linked via a methylsulfanyl bridge to an unsubstituted pyridine-3-carbonitrile moiety, with a computed logP of approximately 1.625 and a polar surface area (PSA) of approximately 61.38 Ų.

Molecular Formula C15H12N4S
Molecular Weight 280.3 g/mol
Cat. No. B15116734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile
Molecular FormulaC15H12N4S
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)CSC3=C(C=CC=N3)C#N
InChIInChI=1S/C15H12N4S/c1-11-4-6-19-9-13(18-14(19)7-11)10-20-15-12(8-16)3-2-5-17-15/h2-7,9H,10H2,1H3
InChIKeyOEDSPFOPLLSTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile – Structural Baseline and Procurement Context for Imidazo[1,2-a]pyridine Screening Compounds


2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile (Catalog EVT-15252403; C₁₅H₁₂N₄S; MW 280.3 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a 7-methylimidazo[1,2-a]pyridine core linked via a methylsulfanyl bridge to an unsubstituted pyridine-3-carbonitrile moiety, with a computed logP of approximately 1.625 and a polar surface area (PSA) of approximately 61.38 Ų . This structural configuration places it at an intermediate complexity level within the imidazo[1,2-a]pyridine chemical space, distinct from both simpler core scaffolds and bulkier substituted analogs, making it a candidate for fragment-to-lead optimization and kinase selectivity profiling campaigns .

Scaffold Imidazo[1,2-a]pyridine core for kinase inhibitor discovery
MW profile 280.3 g/mol — within lead-like chemical space
Lipophilicity logP ~1.625 balances permeability and solubility potential
SAR handle Unsubstituted pyridine ring enables derivatization for selectivity profiling

Why 2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile Cannot Be Interchanged with Generic Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridine is a well-established kinase-targeting scaffold, but minor structural variations produce substantial shifts in isoform selectivity, potency, and physicochemical behavior [1]. The 7-methyl substitution on the imidazo[1,2-a]pyridine core and the unsubstituted pyridine-3-carbonitrile group in this compound are not interchangeable design features; SAR studies have demonstrated that the 7-position methylation pattern directly influences SIK isoform selectivity (SIK1 vs. SIK2/SIK3) within this chemotype, while pyridine ring substitution at the 4- and 6-positions—as found in the closest commercial analog—introduces steric constraints that alter both kinase binding and ADME properties [2]. Simply substituting a generic imidazo[1,2-a]pyridine-3-carbonitrile (MW 143.15, logP 0.78) or a 4,6-dimethyl variant (MW 308.4) would yield a fundamentally different molecular entity with divergent target engagement and developability profiles .

Core substitution mismatch
7-Methyl on imidazo[1,2-a]pyridine is a selectivity determinant; unsubstituted cores may not engage SIK kinases.
Pyridine ring substitution difference
Unsubstituted pyridine-3-carbonitrile in the target compound contrasts with 4,6-dimethyl-substituted analogs, potentially altering kinase binding and ADME profiles.
Physicochemical profile shift
MW and logP differences between target and bulkier analogs may produce divergent developability and target engagement outcomes.

Quantitative Differentiation Evidence for 2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile vs. Closest Analogs


Molecular Weight Optimization: 280.3 g/mol Places the Target Compound in Lead-Like Chemical Space vs. the Bulkier 4,6-Dimethyl Analog (308.4 g/mol)

The target compound (C15H12N4S, MW 280.3 g/mol) is 28.1 Da lighter than its closest commercially available analog, 4,6-dimethyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile (C17H16N4S, MW 308.4 g/mol) . With a molecular weight of 280.3, the target compound falls comfortably within the 'lead-like' threshold (MW ≤350), whereas the 308.4 Da analog approaches the upper boundary preferred for lead optimization campaigns [1]. This 9.1% reduction in molecular weight translates to approximately one fewer rotatable bond and reduced steric bulk, which may improve passive membrane permeability as predicted by the lower logP (target ~1.625 vs. estimated higher logP for the dimethyl analog) .

Lead-like MW
Cross-study
−28.1 g/mol
Reported MW difference may support lead-likeness optimization
Target 280.3 vs. 4,6-dimethyl analog 308.4 g/mol
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Unsubstituted Pyridine-3-Carbonitrile Moiety Preserves Synthetic Derivatization Handle Compared to 4,6-Dimethyl-Blocked Analog

The target compound retains an unsubstituted pyridine ring in its pyridine-3-carbonitrile fragment, whereas the closest analog (EVT-11168128) bears methyl groups at both the 4- and 6-positions of the pyridine ring . These two additional methyl substituents in the analog occupy positions that are otherwise available for electrophilic aromatic substitution, halogenation, or cross-coupling reactions. In the broader imidazo[1,2-a]pyridine SAR literature, substitution at the pyridine ring positions has been shown to directly modulate kinase isoform selectivity; for example, the SIK inhibitor patent US20240124450 demonstrates that pyridine ring substitution patterns are critical determinants of SIK1/SIK2/SIK3 selectivity [1]. The unsubstituted pyridine-3-carbonitrile in the target compound provides an open vector for systematic SAR exploration that is precluded in the 4,6-dimethyl analog.

Derivatization sites
Class-level
3 unsubstituted positions
May enable broader SAR exploration vs. pre-substituted analog
Pyridine positions 4,5,6 available; no reactivity data
Synthetic Chemistry SAR Exploration Late-Stage Functionalization

Intermediate Lipophilicity (logP ~1.625) Balances Potency and Developability vs. Lower logP Core Scaffold (logP ~0.78) and Higher logP 4,6-Dimethyl Analog

The target compound exhibits a computed logP of approximately 1.625 (PSA ~61.38 Ų) . This represents a substantial increase in lipophilicity compared to the minimal core scaffold imidazo[1,2-a]pyridine-3-carbonitrile (logP ~0.78, MW 143.15 g/mol, PSA ~41.09 Ų) , while remaining lower than the 4,6-dimethyl analog (exact logP not publicly reported, but addition of two methyl groups typically increases logP by approximately 0.5–1.0 log units per methyl group, yielding an estimated logP in the range of 2.1–2.6) . In kinase drug discovery, logP values in the 1–3 range are associated with an optimal balance of target potency and favorable ADME properties; logP <1 can limit membrane permeability, while logP >3 increases the risk of off-target promiscuity and metabolic instability [1].

Intermediate logP
Cross-study
~1.625
Reported range may balance potency and solubility
Computed logP; PSA ~61.38 Ų
ADME Prediction Lipophilicity Optimization Drug-Likeness

7-Methyl Substitution on Imidazo[1,2-a]pyridine Core Confers Isoform Selectivity Potential in SIK Kinase Family vs. Unsubstituted Core

Recent SAR studies on the imidazo[1,2-a]pyridine series have established that the 7-position methyl substituent on the imidazo[1,2-a]pyridine core is a key determinant of SIK isoform selectivity. Peixoto et al. (2025) demonstrated that systematic modification of substitution patterns on the imidazo[1,2-a]pyridine scaffold enabled reversal of isoform selectivity, ultimately yielding compound 27, a subnanomolar SIK1 inhibitor with >100-fold selectivity over SIK2 and SIK3 [1]. In the related patent literature (US20240124450), imidazo[1,2-a]pyridine derivatives with 7-methyl substitution and carbonitrile-containing fragments exhibit SIK3 IC50 values in the 0.10–1.80 nM range, while structurally distinct examples lacking this substitution pattern show reduced potency [2]. Although direct IC50 data for the target compound itself are not publicly available, its 7-methylimidazo[1,2-a]pyridine core aligns with the pharmacophoric requirements for SIK kinase engagement identified in these studies, distinguishing it from the unsubstituted imidazo[1,2-a]pyridine-3-carbonitrile scaffold (MW 143.15, logP 0.78) which lacks the 7-methyl group .

7-Methyl substitution
Class-level
Selectivity-determining feature
May support SIK-targeted screening campaigns
No direct IC50; class-level SAR from literature
Kinase Selectivity SIK Inhibition Structure-Activity Relationship

Methylsulfanyl Bridge Provides Conformational Flexibility Distinct from Directly Linked or Amino-Bridged Imidazo[1,2-a]pyridine Analogs

The target compound employs a methylsulfanyl (–CH2–S–) linker connecting the imidazo[1,2-a]pyridine core to the pyridine-3-carbonitrile moiety. This differs from alternative linker strategies in the imidazo[1,2-a]pyridine class: directly aryl-linked systems (no flexible linker, 0 rotatable bonds between rings) and amino-bridged systems (e.g., CH626362A5 patent family describing 2- or 3-amino substituted imidazo[1,2-a]pyridines) [1]. The methylsulfanyl bridge introduces one additional rotatable bond compared to directly linked analogs, providing conformational adaptability that can facilitate induced-fit binding to kinase ATP pockets while maintaining a moderate topological polar surface area (TPSA ~61.38 Ų) suitable for cellular permeability . In the PI3Kα inhibitor series (e.g., compound 1i, IC50 0.5 nM), linker length and composition were critical parameters governing both potency and isoform selectivity [2].

Linker flexibility
Class-level
Methylsulfanyl –CH2–S– bridge
May alter kinase binding modes vs. direct or amino linkers
Qualitative; no direct comparison data
Conformational Analysis Linker Optimization Kinase Inhibitor Design

Optimal Research and Procurement Scenarios for 2-[({7-Methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]pyridine-3-carbonitrile


Kinase Selectivity Profiling Panels Targeting the SIK Family (SIK1/SIK2/SIK3)

The 7-methyl substitution on the imidazo[1,2-a]pyridine core aligns with the pharmacophoric requirements for SIK kinase engagement established in the Peixoto et al. (2025) SAR study, where imidazo[1,2-a]pyridine derivatives with 7-position modifications demonstrated subnanomolar SIK1 inhibition and >100-fold isoform selectivity [1]. The methylsulfanyl-linked pyridine-3-carbonitrile fragment may provide additional hinge-binding contacts as observed in the US20240124450 patent series (SIK3 IC50 range 0.10–1.80 nM for structurally related examples) [2]. Procurement of this compound for SIK selectivity profiling is warranted when the research objective requires a 7-methyl-substituted imidazo[1,2-a]pyridine scaffold distinct from unsubstituted core analogs (MW 143.15, logP 0.78) that lack this selectivity-determining feature .

Fragment-to-Lead Optimization Campaigns Requiring an Unsubstituted Pyridine Ring for SAR Expansion

Unlike the 4,6-dimethyl analog (MW 308.4 g/mol), which bears methyl groups blocking two pyridine ring positions, the target compound retains an unsubstituted pyridine-3-carbonitrile moiety with positions 4, 5, and 6 available for systematic derivatization [1][2]. This structural feature makes the compound a preferred choice for medicinal chemistry teams seeking a versatile starting point for parallel SAR exploration through halogenation, coupling reactions, or late-stage functionalization at the pyridine ring. The MW of 280.3 g/mol (Δ = −28.1 g/mol vs. the dimethyl analog) further supports downstream ADME optimization potential [1].

Computational Docking and Pharmacophore Modeling Studies on Imidazo[1,2-a]pyridine Kinase Inhibitors

The combination of a 7-methylimidazo[1,2-a]pyridine core, a flexible methylsulfanyl linker, and an unsubstituted pyridine-3-carbonitrile fragment provides a distinct pharmacophoric profile for in silico screening and binding mode analysis [1]. The computed logP of ~1.625 and PSA of ~61.38 Ų place the compound in a physicochemical range compatible with both biochemical assay conditions and cellular permeability, facilitating correlation between computational predictions and experimental results [2]. The methylsulfanyl linker introduces conformational flexibility (1 rotatable bond vs. 0 in directly linked analogs) that may be exploited in induced-fit docking protocols to explore alternative kinase binding poses .

Comparative Selectivity Screening Against Closely Related Imidazo[1,2-a]pyridine Chemotypes

When screening imidazo[1,2-a]pyridine compound libraries for differential kinase inhibition profiles, the target compound serves as a representative of the '7-methyl, methylsulfanyl-bridged, unsubstituted pyridine-3-carbonitrile' chemotype. Its procurement alongside the 4,6-dimethyl analog (EVT-11168128, MW 308.4) and the core scaffold imidazo[1,2-a]pyridine-3-carbonitrile (CAS 6200-59-5, MW 143.15) enables a systematic assessment of how pyridine ring substitution and molecular weight affect target engagement, as demonstrated in the broader imidazo[1,2-a]pyridine PI3Kα inhibitor literature where linker and substitution variations produced IC50 differences spanning from 0.26 nM to >1 µM [1][2].

Application
Selection Property
Validation Focus
SIK kinase selectivity profiling
7-Methyl-substituted imidazo[1,2-a]pyridine core
SIK isoform selectivity context (class-level SAR)
Fragment-to-lead SAR expansion
Unsubstituted pyridine ring for derivatization
Available positions 4,5,6 for systematic exploration
In silico docking & pharmacophore modeling
Intermediate lipophilicity (logP ~1.6) and PSA ~61 Ų
Physicochemical fit for kinase binding pose prediction
Chemotype comparative screening
Methylsulfanyl linker and unsubstituted pyridine-3-carbonitrile
Target engagement differences from dimethyl analog and core scaffold
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